molecular formula C7H6BF3O3S B12854647 (4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid

(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid

Cat. No.: B12854647
M. Wt: 238.00 g/mol
InChI Key: VXHFPXQSTKTYNC-UHFFFAOYSA-N
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Description

(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structural properties, which include a trifluoromethyl group attached to a sulfinyl group on a phenyl ring, with a boronic acid functional group. This compound is used in various chemical reactions and has applications in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of (4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid in chemical reactions involves the activation of the boronic acid group, which facilitates the formation of carbon-carbon bonds. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The trifluoromethyl and sulfinyl groups can also influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid is unique due to the presence of both the trifluoromethyl and sulfinyl groups, which can impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C7H6BF3O3S

Molecular Weight

238.00 g/mol

IUPAC Name

[4-(trifluoromethylsulfinyl)phenyl]boronic acid

InChI

InChI=1S/C7H6BF3O3S/c9-7(10,11)15(14)6-3-1-5(2-4-6)8(12)13/h1-4,12-13H

InChI Key

VXHFPXQSTKTYNC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)C(F)(F)F)(O)O

Origin of Product

United States

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